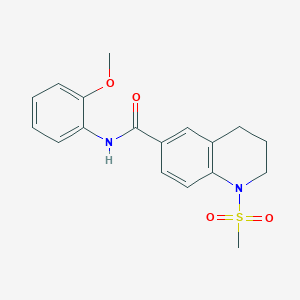

![molecular formula C18H21NO4S B4684156 N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4684156.png)

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-isopropylbenzenesulfonamide

Overview

Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-isopropylbenzenesulfonamide, commonly known as NBOMe, is a class of synthetic hallucinogens that have gained popularity in the recreational drug market in recent years. The compound was first synthesized in 2003 and has since been found to have potent psychedelic effects. Despite its widespread use, little is known about the mechanism of action and physiological effects of NBOMe.

Mechanism of Action

The exact mechanism of action of NBOMe is not fully understood. However, it is thought to act primarily as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. NBOMe may also interact with other receptors, such as the dopamine transporter, which could contribute to its psychoactive effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of NBOMe are not well understood. However, it is believed to cause alterations in perception, mood, and cognition, similar to other psychedelics such as LSD and psilocybin. NBOMe has also been found to increase heart rate and blood pressure, which could be potentially dangerous for individuals with pre-existing cardiovascular conditions.

Advantages and Limitations for Lab Experiments

NBOMe has several advantages and limitations for use in laboratory experiments. Its potent hallucinogenic effects make it a useful tool for studying the neural mechanisms underlying perception and cognition. However, its potential for abuse and toxicity make it a risky choice for animal studies, and caution should be exercised when handling the compound.

Future Directions

There are several potential future directions for research on NBOMe. One area of interest is the development of new compounds that have similar effects to NBOMe but with reduced potential for toxicity and abuse. Another area of interest is the use of NBOMe as a tool for studying the neural basis of consciousness and altered states of perception. Finally, more research is needed to fully understand the physiological effects and potential risks associated with NBOMe use.

Scientific Research Applications

NBOMe has been the subject of numerous scientific studies in recent years. One study found that the compound acts as a partial agonist at the 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects. Another study found that NBOMe has a high affinity for the dopamine transporter, which may contribute to its addictive potential.

properties

IUPAC Name |

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-12(2)14-4-7-16(8-5-14)24(20,21)19-13(3)15-6-9-17-18(10-15)23-11-22-17/h4-10,12-13,19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRMPDWERISCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B4684083.png)

![2-amino-4-(4-isopropylphenyl)-6-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4684101.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4684105.png)

![ethyl 6-({[1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4684116.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}(4-methoxybenzyl)amine hydrochloride](/img/structure/B4684126.png)

![ethyl [(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4684129.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4684135.png)

![4-({3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4684145.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4684152.png)

![1,3,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4684158.png)

![N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4684164.png)

![methyl 2-{[(6-chloro-2-imino-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4684172.png)